2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
Description
2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chloro-substituted tetrahydroisoquinoline derivative with an ethanol moiety at the 4-position. Tetrahydroisoquinolines are heterocyclic compounds of pharmacological interest due to their structural resemblance to bioactive alkaloids. The 7-chloro substituent in this compound may influence electronic properties, solubility, and biological interactions.
Properties
CAS No. |
885268-67-7 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-(7-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |
InChI |
InChI=1S/C11H14ClNO/c12-10-1-2-11-8(3-4-14)6-13-7-9(11)5-10/h1-2,5,8,13-14H,3-4,6-7H2 |
InChI Key |
BWJGRUSVADYUNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1)C=C(C=C2)Cl)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction yields the desired tetrahydroisoquinoline derivative, which can then be further functionalized to introduce the chloro and ethanol groups.
Industrial Production Methods
In an industrial setting, the production of 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol may involve large-scale multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield . These methods often utilize transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol exhibit neuroprotective properties. They have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Antidepressant Activity
Studies have shown that tetrahydroisoquinoline derivatives can possess antidepressant-like effects. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, which are critical in mood regulation .
Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative damage associated with various diseases, including cancer and cardiovascular disorders. This property may be attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .
Anticancer Potential
Emerging evidence suggests that 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Studies
Mechanism of Action
The mechanism of action of 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit neuroinflammatory pathways by targeting specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Key Findings and Implications
Positional Isomerism : The 5-chloro isomer () and 7-chloro target compound likely differ in electronic distribution, impacting interactions in biological or material systems.
Halogen Effects : Bromination () increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce metabolic clearance compared to chloro analogs.
Functional Group Influence: Metolazone () demonstrates how sulfonamide and quinazolinone groups confer diuretic activity, underscoring the importance of auxiliary moieties in drug design.
Biological Activity
The compound 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a derivative of tetrahydroisoquinoline, which has garnered attention for its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol features a chloro-substituted tetrahydroisoquinoline core attached to an ethanol moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds similar to 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol exhibit various biological activities through multiple mechanisms:
- Neurotransmitter Modulation : These compounds often interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. For instance, some derivatives have shown agonistic activity at the 5-HT1A receptor and antagonistic effects at the 5-HT2A receptor .
- Anticancer Activity : Studies have reported that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells. For example, certain analogs have demonstrated cytotoxic effects against various cancer cell lines by disrupting cell cycle progression and promoting apoptotic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol and its analogs:
Case Study 1: Anticancer Properties
A study investigated the anticancer properties of a series of tetrahydroisoquinoline derivatives including 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol. The results indicated that these compounds significantly inhibited proliferation in MCF-7 cells and induced apoptosis through caspase activation pathways .
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological effects, derivatives were evaluated for their potential as antidepressants. The findings suggested that specific modifications to the tetrahydroisoquinoline core enhanced binding affinity to serotonin receptors, leading to improved efficacy in reducing depressive-like behaviors in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
